Monomethyl (E)-2-butenedioate 2-((4-nitrophenyl)sulfonyl)hydrazide
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Overview
Description
Monomethyl (E)-2-butenedioate 2-((4-nitrophenyl)sulfonyl)hydrazide is an organic compound with a complex structure that includes both ester and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Monomethyl (E)-2-butenedioate 2-((4-nitrophenyl)sulfonyl)hydrazide typically involves the reaction of monomethyl (E)-2-butenedioate with 2-((4-nitrophenyl)sulfonyl)hydrazine. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Monomethyl (E)-2-butenedioate 2-((4-nitrophenyl)sulfonyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Monomethyl (E)-2-butenedioate 2-((4-nitrophenyl)sulfonyl)hydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Monomethyl (E)-2-butenedioate 2-((4-nitrophenyl)sulfonyl)hydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Monomethyl (E)-2-butenedioate: A simpler ester derivative without the hydrazide group.
2-((4-nitrophenyl)sulfonyl)hydrazide: A related compound lacking the ester functionality.
Uniqueness
Monomethyl (E)-2-butenedioate 2-((4-nitrophenyl)sulfonyl)hydrazide is unique due to its combination of ester and hydrazide functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
114642-64-7 |
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Molecular Formula |
C11H11N3O7S |
Molecular Weight |
329.29 g/mol |
IUPAC Name |
methyl (E)-4-[2-(4-nitrophenyl)sulfonylhydrazinyl]-4-oxobut-2-enoate |
InChI |
InChI=1S/C11H11N3O7S/c1-21-11(16)7-6-10(15)12-13-22(19,20)9-4-2-8(3-5-9)14(17)18/h2-7,13H,1H3,(H,12,15)/b7-6+ |
InChI Key |
IKBUVISYYKSKJT-VOTSOKGWSA-N |
Isomeric SMILES |
COC(=O)/C=C/C(=O)NNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)C=CC(=O)NNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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